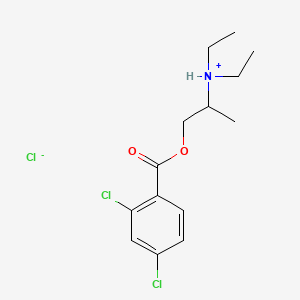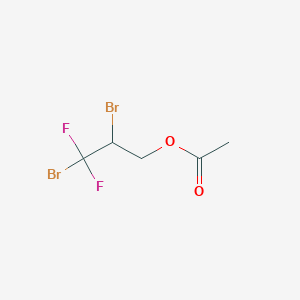
3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride is a synthetic compound that belongs to the class of opioid analgesics. It is structurally related to methadone and methadol, which are well-known for their potent analgesic properties. This compound is primarily used in the field of medicine for pain management and as a substitution therapy for opioid addiction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride involves several steps. One common method includes the reaction of 4,4-diphenylheptan-2-one with dimethylamine in the presence of a reducing agent. The reaction conditions typically involve a temperature range of 50-70°C and a reaction time of 4-6 hours. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) is common to facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to yield reduced amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), acidic or basic medium, temperature range of 60-80°C.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst, room temperature to 50°C.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃), aqueous medium, temperature range of 40-60°C.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Employed in pain management and opioid substitution therapy. It is also studied for its potential use in treating opioid addiction.
Wirkmechanismus
The compound exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects by inhibiting the transmission of pain signals. The activation of these receptors also results in the release of neurotransmitters such as dopamine, which contributes to its pain-relieving properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methadone: Shares a similar structure and is used for pain management and opioid substitution therapy.
Methadol: Another structurally related compound with similar analgesic properties.
Dimepheptanol: Known for its potent analgesic effects and used in similar therapeutic applications.
Uniqueness
3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride is unique due to its specific chemical modifications, which enhance its binding affinity to opioid receptors and improve its pharmacokinetic profile. These modifications result in a compound with potent analgesic properties and a longer duration of action compared to its analogs .
Eigenschaften
CAS-Nummer |
63834-24-2 |
|---|---|
Molekularformel |
C21H29Cl2N |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(5-chloro-4,4-diphenylheptan-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H28ClN.ClH/c1-5-20(22)21(16-17(2)23(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H |
InChI-Schlüssel |
HDGAKKHUALYJSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide](/img/structure/B13772267.png)









